molecular formula C10H7NO7 B13830372 1-(Furan-2-yl)-2-hydroxy-2-(4-hydroxyfuran-2-yl)-2-nitroethan-1-one

1-(Furan-2-yl)-2-hydroxy-2-(4-hydroxyfuran-2-yl)-2-nitroethan-1-one

Cat. No.: B13830372
M. Wt: 253.16 g/mol
InChI Key: HEEHIHQJUQCBHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy Nitrofurantoin is a derivative of nitrofurantoin, a well-known nitrofuran antibiotic primarily used to treat urinary tract infections. This compound is characterized by the presence of a furan ring, a nitro group, and a hydroxyl group, which contribute to its unique chemical and pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Nitrofurantoin typically involves the nitration of a furan derivative followed by hydroxylation. One common method includes the reaction of 5-nitro-2-furaldehyde with hydroxylamine under acidic conditions to yield the desired product .

Industrial Production Methods: Industrial production of 4-Hydroxy Nitrofurantoin often employs environmentally benign methods. For instance, a mechanochemical procedure that is solvent-free, base-free, and waste-free has been developed, offering high yields and minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy Nitrofurantoin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Hydroxy Nitrofurantoin has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy Nitrofurantoin is unique due to its additional hydroxyl group, which enhances its solubility and potentially its antimicrobial efficacy. This structural modification may also influence its pharmacokinetic properties, making it a valuable compound for further research and development .

Properties

Molecular Formula

C10H7NO7

Molecular Weight

253.16 g/mol

IUPAC Name

1-(furan-2-yl)-2-hydroxy-2-(4-hydroxyfuran-2-yl)-2-nitroethanone

InChI

InChI=1S/C10H7NO7/c12-6-4-8(18-5-6)10(14,11(15)16)9(13)7-2-1-3-17-7/h1-5,12,14H

InChI Key

HEEHIHQJUQCBHG-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)C(C2=CC(=CO2)O)([N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.